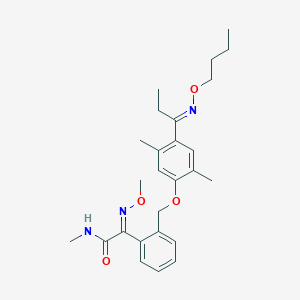
Fmoc-beta-Ala-Glu(OtBu)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-beta-Ala-Glu(OtBu)-OH: is a synthetic peptide derivative commonly used in peptide synthesis. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to beta-alanine (beta-Ala) and glutamic acid (Glu) with a tert-butyl (OtBu) ester protecting group. This compound is often utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The Fmoc group is introduced to beta-alanine through a reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine.
Coupling with Glutamic Acid: The protected beta-alanine is then coupled with glutamic acid using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) in the presence of a base.
OtBu Protection: The carboxyl group of glutamic acid is protected with a tert-butyl ester using reagents like tert-butyl alcohol and DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of Fmoc-beta-Ala-Glu(OtBu)-OH follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, while the OtBu group can be removed under acidic conditions such as trifluoroacetic acid (TFA).
Coupling Reactions: The compound can undergo further coupling reactions with other amino acids or peptide fragments using standard peptide coupling reagents.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF).
OtBu Removal: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling Reagents: HBTU, DIC, or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed:
Deprotected Peptides: Removal of protecting groups yields the free peptide.
Extended Peptides: Coupling reactions extend the peptide chain.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.
Biology:
Protein Engineering: Facilitates the study of protein structure and function by enabling the synthesis of modified peptides.
Medicine:
Drug Development: Used in the design and synthesis of peptide-based therapeutics.
Industry:
Biotechnology: Employed in the production of synthetic peptides for research and industrial applications.
Mécanisme D'action
Mechanism:
Peptide Bond Formation: The compound participates in peptide bond formation through nucleophilic attack of the amino group on the carbonyl carbon of the activated ester.
Deprotection: The removal of protecting groups exposes reactive sites for further coupling or biological activity.
Molecular Targets and Pathways:
Enzymatic Reactions: The synthesized peptides can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Fmoc-beta-Ala-Gly-OH: Similar structure but with glycine instead of glutamic acid.
Fmoc-beta-Ala-Asp(OtBu)-OH: Similar structure but with aspartic acid instead of glutamic acid.
Uniqueness:
Side Chain Functionalization: The presence of the glutamic acid side chain allows for additional functionalization and interactions compared to simpler peptides.
Propriétés
Formule moléculaire |
C27H32N2O7 |
|---|---|
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C27H32N2O7/c1-27(2,3)36-24(31)13-12-22(25(32)33)29-23(30)14-15-28-26(34)35-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,28,34)(H,29,30)(H,32,33)/t22-/m0/s1 |
Clé InChI |
QHQCFGNAEGYJGJ-QFIPXVFZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


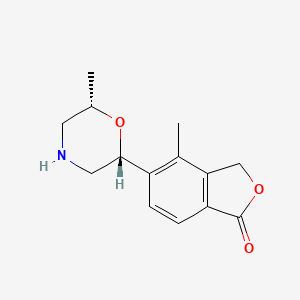
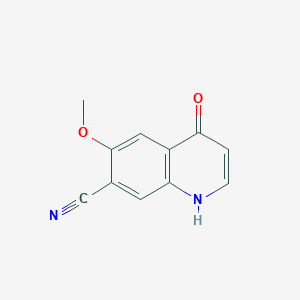
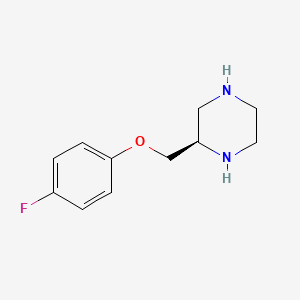
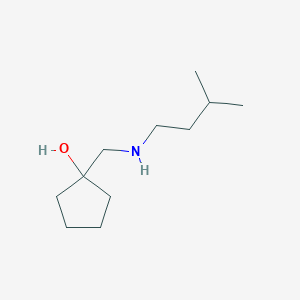
![2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B12988236.png)
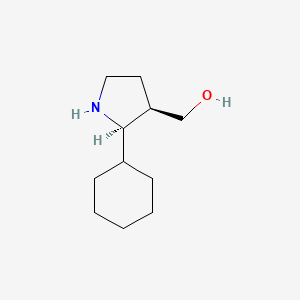
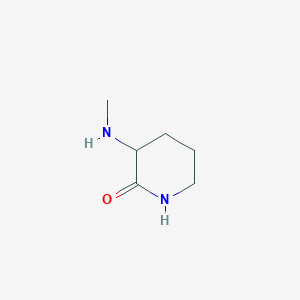
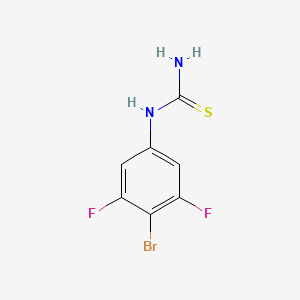
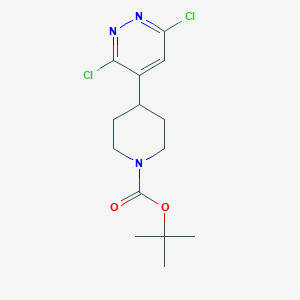
![Methyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B12988279.png)
![2-(8-(tert-Butoxycarbonyl)-6,6-difluoro-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B12988285.png)
![Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B12988291.png)
